Strobilurin G
CAS No.: 132056-04-3
Cat. No.: VC0236435
Molecular Formula: C24H22O9
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132056-04-3 |
|---|---|
| Molecular Formula | C24H22O9 |
| Molecular Weight | 0 |
Introduction
Chemical Identity and Structure
Strobilurin G is a complex polyketide characterized by the presence of the β-methoxyacrylate toxophore, which is the functional group responsible for its biological activity. The compound has the molecular formula C₂₆H₃₄O₆ with a molecular weight of 442.5 g/mol . Its full IUPAC name is methyl (2E,3Z,5E)-6-[(3S)-4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate .
The structure features a distinctive (E,Z,E)-triene side chain connected to a benzodioxepin ring system, with a methoxymethylidene group and methyl ester moiety that constitute the characteristic β-methoxyacrylate toxophore . This structural arrangement is critical for the compound's biological activity.
Chemical Identifiers and Properties
Table 1: Chemical Identifiers and Physical Properties of Strobilurin G
Strobilurin G contains several notable structural features including a benzodioxepin ring system, a prenyloxy substituent, a triene side chain, and the characteristic β-methoxyacrylate group that is essential for its antifungal activity .
Discovery and Natural Sources
Strobilurin G was first isolated as a natural product from cultures of Bolinea lutea Sacc., a fungus that was later reclassified as Strobilurus lutea based on genomic sequencing that revealed it to be a basidiomycete rather than an ascomycete . The discovery was reported alongside two other novel compounds, strobilurins F and H, which together formed a group of antibiotics with antifungal activity .
Taxonomic Confusion and Clarification
The proper taxonomic classification of the producing organism has been a subject of some confusion. Initially identified as Bolinea lutea (appearing to be an ascomycete), genomic sequencing later revealed that the fungus is actually a basidiomycete and has been reclassified as Strobilurus lutea . This taxonomic clarification is important for understanding the evolutionary origin of strobilurins and their biosynthetic pathways.
Nomenclature History
Biosynthesis of Strobilurin G
The biosynthesis of strobilurins, including Strobilurin G, involves a complex pathway encoded by a biosynthetic gene cluster in the producing organisms. Research has identified gene clusters responsible for strobilurin biosynthesis in several basidiomycete fungi .
Biosynthetic Gene Cluster
The strobilurin biosynthetic pathway is orchestrated by a gene cluster that encodes a highly reducing polyketide synthase (HR-PKS) with unusual C-terminal hydrolase and methyltransferase domains . This specialized enzymatic machinery is responsible for assembling the complex carbon skeleton of Strobilurin G.
Key Enzymatic Steps
A critical aspect of strobilurin biosynthesis is the O-methylation steps that finalize the structure. Studies have shown that two O-methyltransferase enzymes, Str2 and Str3, catalyze the final steps in strobilurin biosynthesis . Specifically, Str2 selectively methylates the carboxyl group, followed by Str3 which catalyzes methyl transfer to the enol group .
The oxidative rearrangement that creates the β-methoxyacrylate toxophore, essential for biological activity, is catalyzed by an FAD-dependent oxygenase encoded by the gene str9 . This transformation represents a key step in generating the bioactive form of strobilurins.
Biological Activity and Mechanism of Action
Strobilurin G exhibits significant antifungal activity, consistent with other members of the strobilurin family . The biological potency of strobilurins stems from their unique mechanism of action targeting mitochondrial respiration.
Molecular Target
Like other strobilurins, Strobilurin G targets the Qo site (Quinol oxidation site) of cytochrome b in Complex III of the mitochondrial electron transport chain . This binding blocks electron transfer between cytochrome b and cytochrome c1, thereby disrupting the respiratory process in target organisms .
Physiological Effects
By inhibiting mitochondrial respiration, Strobilurin G prevents the synthesis of ATP and the oxidation of NADH, effectively shutting down energy production in sensitive fungal cells . This energy deprivation leads to inhibition of spore germination and mycelial growth, ultimately resulting in the death of the target fungi.
Relationship to Other Strobilurins and Fungicides
Strobilurin G is one of several naturally occurring strobilurins that have been identified from various basidiomycete fungi. This family of compounds has tremendous agricultural significance as the inspiration for synthetic strobilurin fungicides.
Natural Strobilurin Family
Table 2: Comparison of Natural Strobilurins
Development of Synthetic Fungicides
The discovery of natural strobilurins led to the development of synthetic analogues designed to improve stability and activity. Compounds such as azoxystrobin, kresoxim-methyl, pyraclostrobin, and trifloxystrobin have become major commercial fungicides . These synthetic derivatives maintain the critical β-methoxyacrylate toxophore but incorporate structural modifications that enhance photostability, solubility, and selectivity.
Spectroscopic and Analytical Data
The structural elucidation and characterization of Strobilurin G have been accomplished through various spectroscopic techniques, with NMR spectroscopy playing a particularly important role.
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy has been crucial for confirming the structure of Strobilurin G. Carbon-13 NMR (¹³C NMR) data is available for this compound and has been instrumental in its structural characterization .
A recent study comparing ¹³C NMR data of Strobilurin G from different sources (isolated from the basidiomycete Bolinia lutea, produced by total synthesis, and isolated from Fungal Artificial Chromosome expression) has confirmed the structural assignments and provided validation of biosynthetic studies .
Mass Spectrometry
Mass spectrometry has also contributed to the identification and characterization of Strobilurin G. The predicted collision cross-section data provides additional analytical parameters for identification :
Table 3: Predicted Collision Cross Section Data for Strobilurin G
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 443.24281 | 205.8 |
| [M+Na]⁺ | 465.22475 | 212.3 |
| [M+NH₄]⁺ | 460.26935 | 209.5 |
| [M+K]⁺ | 481.19869 | 207.7 |
| [M-H]⁻ | 441.22825 | 206.5 |
| [M+Na-2H]⁻ | 463.21020 | 205.4 |
| [M]⁺ | 442.23498 | 206.7 |
| [M]⁻ | 442.23608 | 206.7 |
Environmental and Ecological Considerations
While specific environmental data for Strobilurin G is limited, research on strobilurins as a class provides insights into their environmental behavior and ecological impact.
Degradation Pathways
Strobilurins generally degrade through multiple pathways in the environment, including hydrolysis, photodegradation, and biodegradation . The basic strobilurin degradation mechanisms involve:
-
Methyl ester hydrolysis
-
Ring hydroxylation followed by conjugation
-
Double bond biotic reduction
-
Oxidation or photolytic reaction
Microbial Degradation
Biodegradation by microorganisms represents an important pathway for strobilurin removal from the environment. Various bacteria have been identified that can degrade strobilurins, including species of Bacillus, Pseudomonas, Klebsiella, Stenotrophomonas, Arthrobacter, Rhodanobacter, Cupriavidus, and Aphanoascus .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume